

# SJ-172550: A Targeted Approach to Reactivating p53 in Cancer Cells

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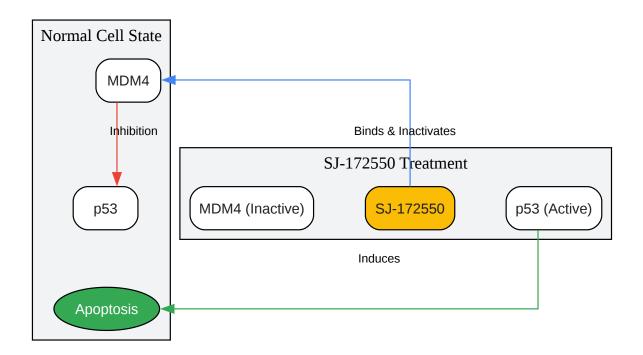


**SJ-172550** is a small molecule inhibitor that shows promise in the field of oncology by targeting the interaction between p53 and its negative regulator, MDM4 (also known as MDMX). By disrupting this interaction, **SJ-172550** aims to restore the tumor-suppressing function of p53, a protein often referred to as the "guardian of the genome." This application note provides a detailed overview of the use of **SJ-172550** in various cancer cell line studies, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experimental assays.

## **Mechanism of Action**

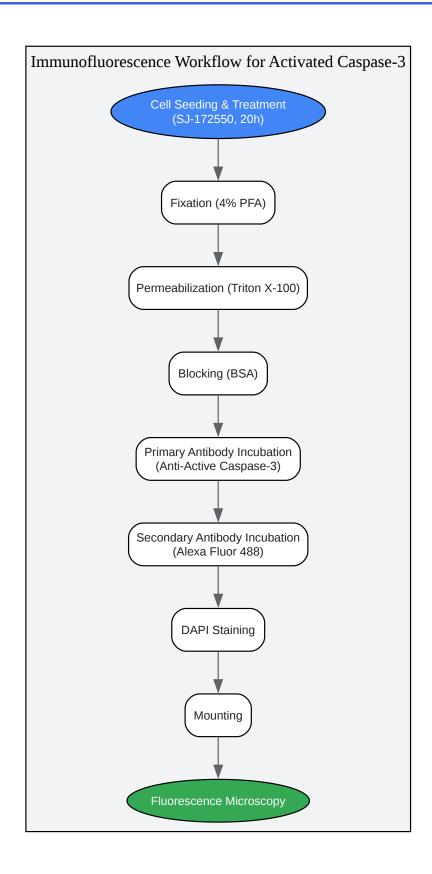
The p53 tumor suppressor protein plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis (programmed cell death), or senescence in response to cellular stress.[1] In many cancers with wild-type p53, its function is abrogated by overexpression of its negative regulators, MDM2 and MDM4.[1] **SJ-172550** was identified through a high-throughput screening as a potent inhibitor of the MDM4-p53 interaction.[2] It functions by forming a covalent yet reversible complex with MDM4, which locks the protein in a conformation that is unable to bind to p53.[3] This releases p53 from inhibition, allowing it to activate its downstream targets and induce cell death in cancer cells.











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- 2. Identification and characterization of the first small molecule inhibitor of MDMX PubMed [pubmed.ncbi.nlm.nih.gov]
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